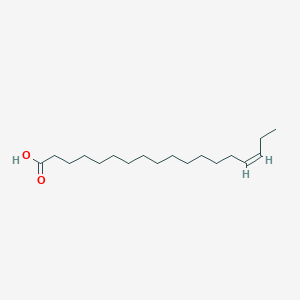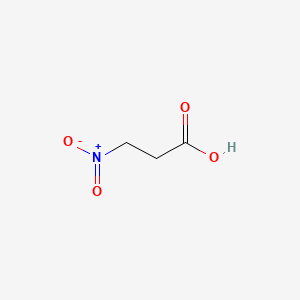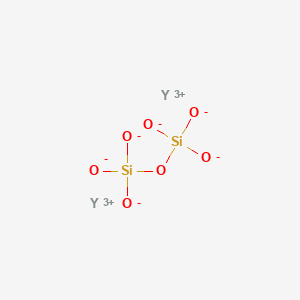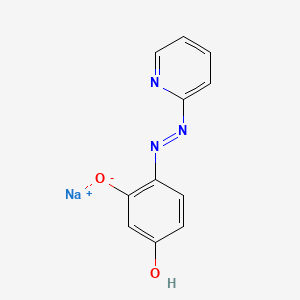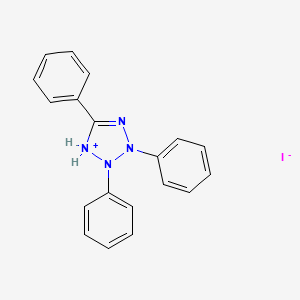
MAGNESIUM MESO-TETRAPHENYLPORPHINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of MgTPP involves several steps, starting from the formation of the porphyrin ring to the insertion of the magnesium ion. A common method includes the condensation of pyrrole with aldehydes in the presence of a magnesium salt, leading to the formation of the porphyrin ring with magnesium at its center. Techniques such as proton nuclear magnetic resonance (NMR), mass spectrometry, elemental analysis, and infrared (IR) spectroscopy confirm the synthesis and structure of MgTPP complexes (Amiri et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of MgTPP reveals a central magnesium ion coordinated by four nitrogen atoms from the porphyrin ring, forming a stable complex. X-ray diffraction analysis and computational methods such as the Hirshfeld surfaces method provide insights into the crystal structure, showing the Mg(II) ion in an octahedral coordination environment. These studies also highlight the stabilizing effects of inter- and intramolecular hydrogen bonds and weak π interactions in the molecular structure (Amiri et al., 2018).
Chemical Reactions and Properties
MgTPP undergoes various chemical reactions, including photooxygenation and electropolymerization, demonstrating its reactive and versatile nature. For instance, MgTPP reacts with oxygen under irradiation to form a stable adduct, a process studied using fluorescence, UV-vis, NMR, and other spectroscopic techniques. This reaction's kinetics and mechanism have been explored, showing the formation of characteristic N-O bonds and providing a basis for understanding MgTPP's reactivity with oxygen (Zhang et al., 2009).
Physical Properties Analysis
The physical properties of MgTPP, such as absorption and fluorescence spectra, are significantly influenced by its molecular structure. UV-visible and fluorescence investigations reveal strong absorption in the red part of the spectrum and emission in the blue region. The HOMO-LUMO energy gap values indicate that MgTPP can be classified as semiconductors, suggesting potential applications in electronic and photonic devices (Amiri et al., 2018).
Chemical Properties Analysis
The chemical properties of MgTPP are characterized by its stability and reactivity. Electropolymerization studies show that MgTPP can form oligoporphyrins through oxidative processes, indicating its potential for creating novel polymeric materials. These reactions, along with the ability to form complexes with different ligands, underline the versatility of MgTPP in chemical synthesis and material science applications (Devillers et al., 2010; Devillers et al., 2011).
科学的研究の応用
Photochemical Properties and Kinetics
Magnesium tetraphenylporphyrin (MgTPP) demonstrates significant photochemical activity, especially in the presence of oxygen. Research shows that MgTPP can react with oxygen molecules under irradiation, forming stable adducts. This interaction is crucial for understanding the kinetics of photochemical reactions involving MgTPP, which follows a pseudo-first-order reaction. These findings are essential for applications in photochemistry and materials science, offering insights into the photostability and reactivity of porphyrin-based compounds (Zhang et al., 2009).
Biosensing Applications
Magnesium tetraphenylporphyrin has been studied for its potential as a biosensor for magnesium ions. The adsorption process of magnesium ions on tetraphenylporphyrin provides a fundamental understanding of the interaction between the porphyrin molecule and magnesium ions, crucial for developing sensitive and selective biosensors (Knani et al., 2020).
Antibacterial Activity
Research on novel magnesium(II) tetraphenylporphyrin-based coordination complexes has highlighted their potential antibacterial properties. These complexes, through their structural and photophysical characteristics, have shown promise as novel antibacterial agents, which could lead to new treatments for bacterial infections (Amiri et al., 2018).
CO2 Capture
Magnesium tetraphenylporphyrin has been utilized in studies focusing on CO2 capture, where it acts as a supramolecular agent for amine fixation. This research is pivotal in developing efficient methods for carbon capture and sequestration, addressing climate change and greenhouse gas emission challenges (Gao et al., 2013).
Coordination Polymers for Photophysical Applications
Magnesium(II) meso-tetraphenylporphyrin-based polymers have been synthesized, displaying unique structural and photophysical properties. These materials' investigation, including their molecular structure, spectroscopy, and potential as antibacterial agents, provides valuable insights into the design of coordination polymers with specific functional properties (Ezzayani et al., 2021).
Safety And Hazards
Magnesium meso-tetraphenylporphine may cause slight to mild irritation of the skin. Dust may be irritating to the nose, mucous membranes, and respiratory tract . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
特性
CAS番号 |
14640-21-2 |
|---|---|
製品名 |
MAGNESIUM MESO-TETRAPHENYLPORPHINE |
分子式 |
C44H28MgN4 |
分子量 |
637.02 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



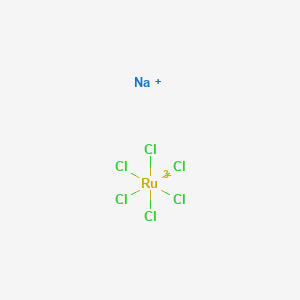
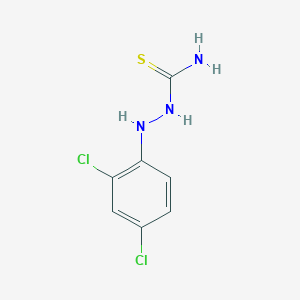
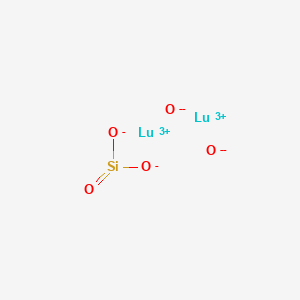
![Tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1143791.png)
